![molecular formula C40H50S2 B12612403 2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl CAS No. 648436-53-7](/img/structure/B12612403.png)
2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexyl-4,5-dimethylphenyl groups attached to a biphenyl core via sulfanyl linkages, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 2,2’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl bonds .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its sulfanyl groups. These interactions can disrupt biological processes or enhance material properties, depending on the application. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
- 2-[BIS(2,5-DIMETHYLPHENYL)METHYL]-1,4-DIMETHYLBENZENE
- 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole
Comparison: Compared to similar compounds, 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl stands out due to its unique hexyl and dimethyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility, stability, and reactivity, making it more versatile for various applications.
Properties
CAS No. |
648436-53-7 |
|---|---|
Molecular Formula |
C40H50S2 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
1-hexyl-2-[2-[2-(2-hexyl-4,5-dimethylphenyl)sulfanylphenyl]phenyl]sulfanyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C40H50S2/c1-7-9-11-13-19-33-25-29(3)31(5)27-39(33)41-37-23-17-15-21-35(37)36-22-16-18-24-38(36)42-40-28-32(6)30(4)26-34(40)20-14-12-10-8-2/h15-18,21-28H,7-14,19-20H2,1-6H3 |
InChI Key |
DSHILXQEWZPZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2C3=CC=CC=C3SC4=C(C=C(C(=C4)C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
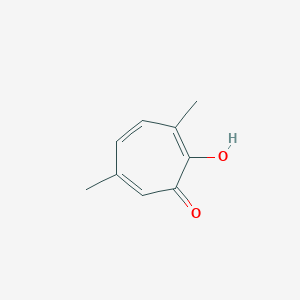
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)

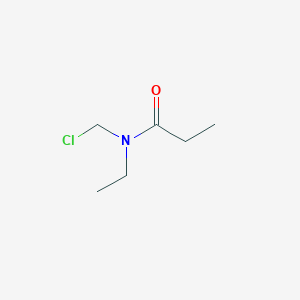
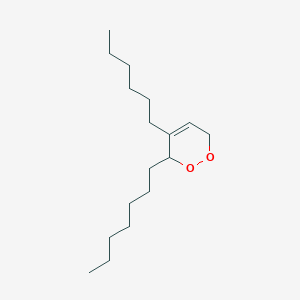
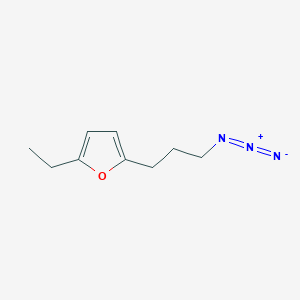
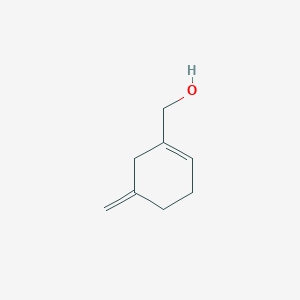
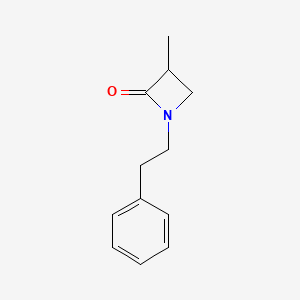
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
